tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-5-12-6-8-15(9-7-12)10-11-16(15)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
InChI Key |
JTPMWRDOKXMAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(CC2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Steps Summary
| Step | Reaction Description | Reagents & Solvents | Temperature (°C) | Time (hours) | Key Notes |
|---|---|---|---|---|---|
| 1 | Ethyl malonate reaction in ethanol to form intermediate 2 | Ethyl malonate, ethanol | 25–80 | 5 | Formation of initial malonate derivative |
| 2 | Reduction with lithium borohydride in tetrahydrofuran | Lithium borohydride, THF | 0–70 | 2.5 | Conversion to alcohol intermediate 3 |
| 3 | Reaction with p-toluenesulfonyl chloride in dichloromethane | p-Toluenesulfonyl chloride, DCM | 25 | 12 | Tosylation to form compound 4 |
| 4 | Ring closure using cesium carbonate in acetonitrile | Cesium carbonate, acetonitrile | 25–90 | 3 | Cyclization to spiro compound 5 |
| 5 | Reduction with magnesium chips in methanol | Magnesium, methanol | 25–80 | 1 | Reduction to compound 6 |
| 6 | Boc protection with Boc anhydride in dichloromethane | Boc anhydride, DCM | 25 | 12 | Formation of tert-butyl carbamate 7 |
| 7 | Palladium-catalyzed reaction in methanol | Palladium on carbon, methanol | 25 | 3 | Final transformation to target compound 8 |
This sequence is designed to efficiently build the spirocyclic scaffold and introduce the tert-butyl carboxylate protecting group, which is essential for stability and further functionalization.
Introduction of the Ethynyl Group
While the above method focuses on the core scaffold and Boc protection, the ethynyl substituent at the 7-position is typically introduced via functional group interconversion from a suitable precursor such as a 7-hydroxy or 7-amino derivative.
Starting from tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate (available in chemical databases), the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with an acetylide anion to install the ethynyl group.
Alternatively, the 7-amino derivative can be diazotized and subsequently subjected to Sonogashira coupling or related palladium-catalyzed cross-coupling reactions to introduce the ethynyl substituent.
Alternative Synthetic Approaches
Another patent describes a two-step method for synthesizing 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, which can be adapted for the ethynyl analog. This method involves:
Reaction of two precursors (compound II and compound V) under basic conditions (NaH) in tetrahydrofuran or DMF at 60–120 °C to form an intermediate (compound VI).
Epoxidation and ring expansion using metachloroperbenzoic acid or hydrogen peroxide in dichloromethane or acetonitrile at 10–60 °C to yield the target compound.
This approach offers advantages such as fewer steps, simpler operations, and high overall yield (~70.7%), making it suitable for large-scale preparation.
Research Findings and Practical Notes
The use of lithium borohydride in step 2 is critical for selective reduction without over-reduction or side reactions.
Cesium carbonate in step 4 promotes efficient ring closure forming the spirocyclic core.
Boc protection in step 6 stabilizes the nitrogen and facilitates subsequent transformations.
Palladium-catalyzed reactions in step 7 can be adapted for ethynyl group introduction using Sonogashira coupling if the precursor is appropriately functionalized.
Solvent choice (e.g., tetrahydrofuran, dichloromethane, acetonitrile) and temperature control are crucial for reaction specificity and yield.
Alternative synthetic routes with fewer steps and higher yields are available but may require more specialized reagents or conditions.
Summary Table of Key Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated spirocyclic amine.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of a carbonyl-containing spirocyclic compound.
Reduction: Formation of a saturated spirocyclic amine.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of spirocyclic compounds, which are of interest due to their unique structural properties .
Biology and Medicine: Spirocyclic compounds are known for their stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is not well-documented. as a spirocyclic compound, it is likely to interact with biological targets in a unique manner due to its rigid and three-dimensional structure. This can lead to specific interactions with enzymes, receptors, or other molecular targets, potentially resulting in unique biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
Key analogs include:
Physical Properties
- Solubility: Hydroxy and amino derivatives are more polar, likely soluble in polar solvents (e.g., DMSO, methanol), whereas tert-butyl groups enhance lipophilicity .
- Thermal Stability: All analogs are stable under recommended storage conditions but may decompose at high temperatures, releasing CO, CO₂, or NOx .
Biological Activity
tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of spirocyclic compounds that have shown promise in various therapeutic applications, including anti-inflammatory and antiviral activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 240.34 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N2O2 |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2752184-74-8 |
| Purity | ≥95% |
Biological Activity
Mechanism of Action
Research indicates that compounds similar to this compound can modulate the activity of chemokine receptors, specifically CCR3 and CCR5, which are implicated in various inflammatory and immune responses. These receptors are also targets for therapeutic intervention in conditions such as HIV infection and other inflammatory diseases .
Therapeutic Potential
The compound has been studied for its potential to act as a drug intermediate, facilitating the development of derivatives that can be tailored for specific therapeutic targets. For instance, analogs have been reported to exhibit sub-micromolar activity against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting that modifications to the spirocyclic structure may enhance its bioactivity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Activity : A study demonstrated that derivatives based on the spirocyclic framework exhibited significant anti-inflammatory effects in vitro, with IC50 values indicating potent inhibition of pro-inflammatory cytokines .
- Antiviral Properties : Research has indicated that compounds with similar structures can inhibit viral replication by blocking specific pathways associated with viral entry and replication, making them candidates for further investigation as antiviral agents .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the ethynyl group significantly influenced the biological activity, with certain substitutions enhancing potency against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
